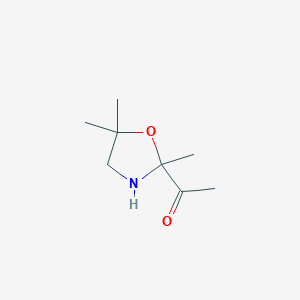
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Übersicht
Beschreibung
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, also known as BINAP, is a chiral ligand that plays an essential role in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium . It is also employed in palladium-catalyzed arylamine coupling in the preparation of demethylthiocholchines .
Synthesis Analysis
The synthesis of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) has been reported in several studies . The synthesis involves the use of highly reactive alkali metal diphenylphosphides with 1,2-dihaloethanes in an S_N2 fashion .
Molecular Structure Analysis
The molecular structure of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl comprises two naphthyl rings connected by a bridge that contains two phosphine groups . Each phosphine group is bonded to a phenyl ring, resulting in a complex structure .
Chemical Reactions Analysis
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl and its rhodium and ruthenium derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones, β-keto esters, and α-amino ketones . They have also been used for asymmetric hydrogenation and hydroformylation of olefins .
Physical And Chemical Properties Analysis
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is a solid compound with a molecular weight of 622.7 g/mol . Its molecular formula is C44H32P2 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Catalysis
BINAP, introduced in the early 1980s, has become a highly successful chiral ligand in catalytic asymmetric induction. A novel nickel-catalyzed phosphine insertion method for synthesizing chiral BINAP has been developed, addressing its limited availability and high cost (Cai et al., 1994). Metal complexes of BINAP are used as chiral catalysts in various organic reactions, showing unique reactivity and enabling different chemical transformations (Misra, Dwivedi, & Kishore, 2017).
2. Asymmetric Hydrogenation
BINAP has been used in asymmetric hydrogenation, including in water. A study reported the synthesis of sulfonated BINAP and its application in the asymmetric hydrogenation of substrates in water, achieving high optical yields (Wan & Davis, 1993). Additionally, ruthenium complexes of dendritic BINAP ligands have been synthesized and found to be efficient catalysts in the asymmetric hydrogenation of 2-phenylacrylic acids, with advantages in catalyst recycling (Deng, Fan, & Chen, 2010).
3. Catalytic Applications in Organic Synthesis
BINAP has been employed in various catalytic applications, including asymmetric 1,4-addition of phenylboronic acid to alpha, beta-unsaturated ketones in water (Otomaru, Senda, & Hayashi, 2004), and in copper-catalyzed asymmetric conjugate additions with excellent regioselectivity and enantioselectivity (Morin et al., 2015).
4. Industrial Applications
BINAP and its variants have found significant applications in the industrial sector, particularly in asymmetric catalytic hydrogenation of prochiral ketones and olefins to produce industrially important compounds (Kumobayashi et al., 2001).
Wirkmechanismus
Target of Action
The primary target of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, also known as BIPHEP, is to act as a ligand in various coupling reactions . It binds to metal catalysts, thereby facilitating the coupling reactions.
Mode of Action
BIPHEP interacts with its targets (metal catalysts) through its phosphine functional groups . These groups have lone pairs of electrons that can form coordinate covalent bonds with metal atoms, thereby enabling the coupling reactions .
Biochemical Pathways
The compound is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
Pharmacokinetics
Its solubility in organic solvents like toluene can impact its availability in chemical reactions.
Result of Action
The molecular and cellular effects of BIPHEP’s action are seen in the products of the coupling reactions it facilitates. These reactions result in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of BIPHEP can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and yield of the coupling reactions . Furthermore, the compound should be stored in a cool, dry place below 15°C to maintain its stability.
Safety and Hazards
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .
Zukünftige Richtungen
Future research on 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl could focus on exploring its potential applications in other types of chemical reactions and studying its properties in more detail . Additionally, the development of new synthetic methods for this compound could also be a promising area of research .
Eigenschaften
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALRAIOVNYAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913327 | |
| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
CAS RN |
76189-55-4, 98327-87-8, 76189-56-5 | |
| Record name | (+)-BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-BINAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binap, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binap, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binap, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BINAP, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAP, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINAP, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BINAP?
A1: BINAP has the molecular formula C44H32P2 and a molecular weight of 622.68 g/mol.
Q2: How can the chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) be characterized?
A2: The chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) can be characterized by elemental analysis, infrared spectra, 1H and 31P nuclear magnetic resonance. []
Q3: Does the chirality of BINAP impact its properties?
A3: Yes, BINAP exists as two enantiomers, (R)-BINAP and (S)-BINAP, due to the restricted rotation around the binaphthyl bond. This chirality is crucial for its effectiveness in asymmetric catalysis. [, , , , ]
Q4: What makes BINAP a valuable ligand in catalysis?
A4: BINAP forms stable chelate complexes with various transition metals, particularly Ru, Rh, Pd, and Ir. These complexes act as highly efficient catalysts in numerous asymmetric reactions, enabling the production of single enantiomers of desired products. [, , , , , , , , , , , , , ]
Q5: Can you provide examples of reactions catalyzed by BINAP-metal complexes?
A5: Sure, BINAP-metal complexes catalyze a wide range of asymmetric reactions, including:
- Asymmetric hydrogenation: Reduction of unsaturated carboxylic acids, ketones, and imines using hydrogen gas (H2). [, , , , , , ]
- Asymmetric transfer hydrogenation: Transfer of hydrogen from a donor molecule, such as 2-propanol, to a substrate like a ketone. []
- Allylic substitution: Substitution of a leaving group on an allylic system with a nucleophile. [, ]
- Heck reaction: Coupling of an aryl or vinyl halide with an alkene. [, ]
- Diels-Alder reaction: Cycloaddition of a diene and a dienophile. [, ]
- Carbonyl-ene reaction: Addition of an alkene to a carbonyl compound containing an activated C-H bond. []
Q6: How does BINAP contribute to enantioselectivity in these reactions?
A6: The bulky and rigid structure of BINAP creates a chiral environment around the metal center in the catalyst. This steric hindrance forces the substrate to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other. [, ]
Q7: What role does BINAP play in the asymmetric synthesis of pharmaceuticals?
A7: BINAP has been successfully utilized in the enantioselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including:
- (R)-106578, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. []
- Naproxen, a non-steroidal anti-inflammatory drug. []
- TAK-375, a melatonin receptor agonist for treating sleep disorders. []
- Hepatitis C virus (HCV) inhibitors. []
Q8: How is computational chemistry employed in research on BINAP?
A8: Computational methods like Density Functional Theory (DFT) are used to:
- Study the mechanism and enantioselectivity of BINAP-catalyzed reactions. [, , ]
- Analyze the structural features of BINAP-metal complexes and their interactions with substrates. [, , , ]
- Design new BINAP derivatives with improved catalytic properties. [, ]
Q9: Can you elaborate on the use of the ONIOM method and scaled hypersphere search (SHS) method in studying BINAP?
A9: The ONIOM method, combined with the SHS method, has been used to explore the adsorption structures of molecules on a RuH2-BINAP complex. This approach allows for identifying potential adsorption sites and understanding the enantioselective interactions between the catalyst and substrate. []
Q10: How do modifications to the BINAP structure affect its catalytic properties?
A10: Structural modifications, such as changes in the substituents on the phenyl rings or the binaphthyl backbone, can significantly influence the steric and electronic properties of BINAP. These changes can impact the catalyst's activity, selectivity, and stability. [, ]
Q11: Can you give an example of how BINAP modifications affect its performance?
A11: Introducing electron-donating or -withdrawing groups on the phenyl rings can modify the electron density at the phosphorus atoms, influencing the catalyst's activity and selectivity in asymmetric hydrogenation reactions. []
Q12: What is the impact of incorporating dendritic wedges into the BINAP structure?
A12: Attaching bulky dendritic wedges to the phenyl rings of BINAP can further enhance enantioselectivity by creating a more defined chiral environment around the metal center. This modification has been demonstrated in ruthenium-catalyzed asymmetric hydrogenations of ketones and esters. []
Q13: What analytical techniques are commonly used to characterize and quantify BINAP and its complexes?
A13: Various analytical techniques are employed, including:
- Nuclear magnetic resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, ]
- X-ray crystallography: Determines the three-dimensional structure of crystalline BINAP complexes. [, , , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Studies the electronic transitions of BINAP complexes and can be used for kinetic studies. []
- Circular dichroism (CD) spectroscopy: Characterizes the chiroptical properties of BINAP and its complexes. [, ]
Q14: Are there any alternative ligands with comparable catalytic activity to BINAP?
A14: While BINAP remains a widely used chiral diphosphine ligand, other chiral ligands, such as:
- Phosphoramidites: Offer a modular and readily tunable alternative for various asymmetric reactions, including the 1,3-dipolar cycloaddition of azomethine ylides. []
- JOSIPHOS: An Ir(I)-JOSIPHOS catalyst in the presence of an amine additive demonstrated high enantioselectivity in the asymmetric hydrogenation of 2-phenylquinoxaline. []
Q15: When was BINAP first synthesized and what were the key milestones in its development?
A15: BINAP was first synthesized in the 1980s. Key milestones include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)







